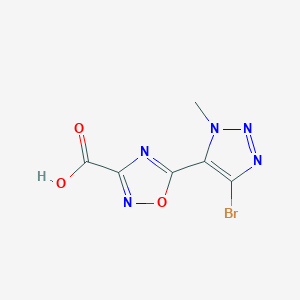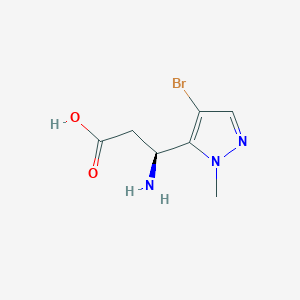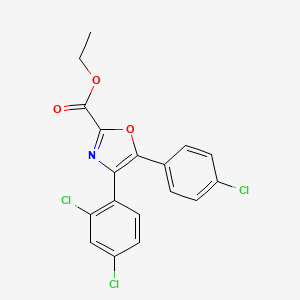![molecular formula C11H20N2O4 B13076520 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . . This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes the following steps :
Starting Material: Piperidine-4-carboxylic acid.
Protection: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including :
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide coupling reactions with carboxylic acids or activated esters.
Common reagents used in these reactions include acids (e.g., trifluoroacetic acid for deprotection), bases (e.g., triethylamine), and coupling agents (e.g., EDC, HOBt).
Scientific Research Applications
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid has several scientific research applications :
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including receptor antagonists and enzyme inhibitors.
Chemical Biology: It is employed in the study of protein-ligand interactions and conformational analysis of peptides.
Mechanism of Action
The mechanism of action of 4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical reactions, such as coupling with carboxylic acids to form amide bonds .
Comparison with Similar Compounds
4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid can be compared with other Boc-protected amino acids and piperidine derivatives :
4-Amino-1-Boc-piperidine: Similar structure but lacks the carboxylic acid group.
N-Boc-trans-4-N-Fmoc-amino-L-proline: Another Boc-protected amino acid with different side chain functionality.
1-Boc-4-hydroxypiperidine: Contains a hydroxyl group instead of an amino group.
These compounds share the Boc protection strategy but differ in their functional groups and applications.
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) |
InChI Key |
XEGBCPOWLQGVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)




![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)

![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)



